molecular formula C15H27NO4 B2505680 (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid CAS No. 2137643-39-9

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No.: B2505680
CAS No.: 2137643-39-9
M. Wt: 285.384
InChI Key: KBTQPEGXSHURMJ-UHFFFAOYSA-N
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Description

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its cyclohexane ring structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions to form the cyclohexane structure.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Protection with tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to prevent unwanted reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles replace the Boc group under acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it ideal for constructing multi-functional compounds.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its derivatives can act as enzyme inhibitors or activators, providing insights into biochemical pathways.

Medicine

Medically, the compound is significant in drug development. It serves as a precursor for synthesizing pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry

Industrially, it is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or flexibility.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and specificity. The cyclohexane ring offers structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1r,4r)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid
  • (1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid
  • (1r,4r)-4-(((tert-Butoxycarbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid

Uniqueness

Compared to similar compounds, (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is unique due to its specific ethyl substitution, which affects its reactivity and interaction with biological targets. The ethyl group provides a balance between steric hindrance and electronic effects, optimizing the compound’s performance in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in multiple fields

Properties

IUPAC Name

4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTQPEGXSHURMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137643-39-9
Record name 4-({[(tert-butoxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
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